molecular formula C17H17NO4 B12830702 (R)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid

(R)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid

Katalognummer: B12830702
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: LKEOXPPWIMAHCM-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its benzamido and benzyl groups attached to a hydroxypropanoic acid backbone, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the condensation of benzylamine with benzoyl chloride to form benzamide, followed by the addition of benzyl bromide to introduce the benzyl group. The final step involves the hydroxylation of the propanoic acid backbone using a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzoylpropanoic acid.

    Reduction: Formation of 2-amino-2-benzyl-3-hydroxypropanoic acid.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the stereochemistry of enzymatic reactions .

Medicine

In medicine, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting specific molecular pathways .

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-value products .

Wirkmechanismus

The mechanism of action of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group provides hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is unique due to its combination of benzamido and benzyl groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C17H17NO4

Molekulargewicht

299.32 g/mol

IUPAC-Name

(2R)-2-benzamido-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/t17-/m1/s1

InChI-Schlüssel

LKEOXPPWIMAHCM-QGZVFWFLSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)NC(=O)C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.